methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate
Description
Properties
IUPAC Name |
methyl 3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-15-8-4-5-11-10-14(17(20)22)18(26-16(11)15)21-13-7-3-6-12(9-13)19(23)25-2/h3-10H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBKXZWTOSXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(=O)OC)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 2-hydroxy-3-carbamoyl-8-methoxy-chromen-2-one with 3-aminobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to optimize yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the chromen-2-one core can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted chromen-2-ones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new organic compounds with diverse functionalities.
Biology: In biological research, methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate has shown potential as a bioactive molecule
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates. Its versatility and reactivity make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate exerts its effects involves interactions with specific molecular targets and pathways. The chromen-2-one core can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from Triazine-Based Benzoate Esters ()
Compounds in include methyl benzoate derivatives with triazine-2-ylamino substituents. Key differences from the target compound include:
- Core Heterocycle : Triazine (1,3,5-triazine) vs. chromene (benzopyran). Triazines are electron-deficient aromatic systems, whereas chromenes are fused benzene and oxygen-containing heterocycles with conjugated π-systems.
- Substituents: Triazine derivatives feature phenoxy and chlorophenoxy groups, while the target compound has a carbamoyl and methoxy group.
- Synthesis : Triazine compounds are synthesized via stepwise nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine, requiring precise temperature control (0–70°C) . In contrast, the target compound’s synthesis likely involves imine formation (e.g., condensation of a chromene amine with a benzoate carbonyl group), as seen in analogous chromene derivatives .
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Reference |
|---|---|---|---|
| Target compound | Chromen-2-ylidene | 3-Carbamoyl, 8-Methoxy, 3-Benzoate | – |
| derivatives | Triazin-2-yl | 4,6-Diphenoxy, 4-Chlorophenoxy |
Key Implications :
Chromene Derivatives with Functionalized Side Chains ( and )
: A benzamide-substituted chromene (Compound 3) features a 2-chlorobenzylidene group and a tetrahydrochromene core. Unlike the target compound, it lacks a benzoate ester and instead includes a benzamide group, reducing its polarity . : Compound 2c contains an 8-methoxy chromen-2-one core with a bromoethyl-benzyloxyimino side chain. The methoxy group at position 8 is shared with the target compound, suggesting similar electronic effects on the chromene ring .
Key Implications :
Physicochemical and Analytical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogues:
- Melting Points : Triazine derivatives () likely exhibit higher melting points (>150°C) due to rigid triazine cores and hydrogen bonding, whereas chromene derivatives (e.g., ) may have lower melting points (<120°C) due to less polarizable structures .
- NMR Signatures : The target compound’s 1H NMR would show distinct signals for the methoxy group (~δ 3.8–4.0 ppm), carbamoyl NH2 (~δ 6.5–7.0 ppm), and aromatic protons from the chromene and benzoate moieties (~δ 6.5–8.5 ppm), comparable to shifts observed in and .
Biological Activity
Methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Coumarin Derivatives
Coumarins are a class of compounds characterized by a benzopyrone structure. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The biological effects of coumarins are often influenced by their chemical structure and substituents.
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives possess significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays showed that this compound exhibits moderate to high antiproliferative activity against human tumor cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) with IC50 values ranging from 25 to 35 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 33 |
| MCF-7 | 25 |
| HepG2 | 30 |
| SW620 | 35 |
Antimicrobial Activity
Coumarin derivatives have also shown promising antimicrobial properties. Studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains were found to be comparable to standard antibiotics, indicating potential as an alternative therapeutic agent in treating infections .
The mechanisms underlying the biological activity of coumarins, including this compound, involve various pathways:
- Induction of Apoptosis : Coumarins can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting tumor growth.
- Antioxidant Activity : Coumarins exhibit free radical scavenging capabilities, which can protect cells from oxidative stress and contribute to their anticancer effects .
Case Studies
Study on Anticancer Effects : A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, with histopathological analysis revealing reduced mitotic activity and increased apoptosis in treated tumors .
Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a natural antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving chromen-2-one intermediates. For example, 8-methoxy-2H-chromen-2-one derivatives are often synthesized under solvent-free conditions using a piperidine catalyst, as demonstrated in analogous coumarin-thiazole hybrid syntheses . Key steps include:
- Condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 3-acetyl-8-methoxy-2H-chromen-2-one.
- Subsequent functionalization with a benzoate group via nucleophilic substitution or Schiff base formation.
- Final purification using column chromatography and validation via melting point analysis and spectroscopic techniques.
Q. What spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the imine group and methoxy/carbamoyl substituents.
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoate) and ~1650 cm⁻¹ (C=N stretch of the chromen-imine linkage) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., MW ≈ 350–370 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state, though challenges may arise due to low crystallinity.
Q. How can researchers assess the in vitro bioactivity of this compound against disease-relevant targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of proteases or kinases linked to pathologies (e.g., cancer, inflammation).
- Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Pre-screen against target proteins (e.g., Bcl-2, COX-2) using AutoDock Vina to prioritize experimental validation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-deficient regions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations overlooked in static docking studies.
- Free Energy Perturbation (FEP) : Quantify binding energy discrepancies between experimental and theoretical results, adjusting force field parameters for accuracy .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Long-Term Ecotoxicology Studies : Adapt methodologies from Project INCHEMBIOL (2005–2011), which evaluated abiotic/biotic transformations of xenobiotics using:
- Microcosm Systems : Simulate freshwater/sediment environments under controlled pH, temperature, and microbial activity .
- LC-MS/MS Quantification : Monitor degradation products (e.g., hydrolyzed benzoate derivatives) at ppb-level sensitivity .
- QSAR Modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) values derived from computational tools .
Q. How should researchers address discrepancies in reported bioactivity data across different cell lines?
- Methodological Answer :
- Stratified Experimental Design : Use randomized block designs with split-split plots to account for variables like cell passage number, culture medium batch, and incubation time .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For example, if IC₅₀ values differ >2-fold between replicates, re-test under standardized conditions .
- Mechanistic Follow-Up : Perform RNA-seq or proteomics on discordant cell lines to identify differential expression of target proteins or resistance mechanisms .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δP values may explain poor solubility in hexane but improved solubility in DMSO .
- Co-solvency Studies : Test binary solvent systems (e.g., water/ethanol) to enhance solubility for biological assays.
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish solubility limitations from thermal instability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
